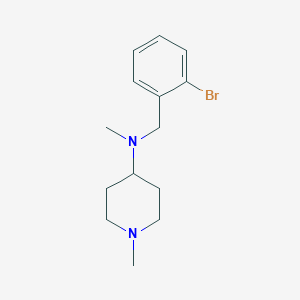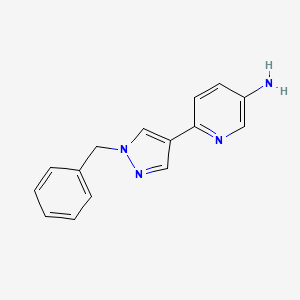
N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds like “N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide” belong to a class of organic compounds known as sulfonamides. Sulfonamides are used as antibacterial drugs . They are characterized by the presence of a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on various factors. For instance, the presence of a fluorine atom can influence the reactivity of the molecule . Fluorine is highly electronegative, which can affect the polarity of the molecule and its interactions with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, Density Functional Theory (DFT) is often used to calculate the molecular structure, electrostatic potential, and frontier molecular orbital of the molecule . These properties can provide insights into the molecule’s reactivity, stability, and other characteristics .科学研究应用
Antibacterial Applications
Sulfonamides, a class of compounds to which N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide belongs, have been used as antibacterial drugs for decades . They can inhibit the growth and multiplication of bacteria, making them effective in treating bacterial infections.
Antitumor Applications
Sulfonamide compounds have unique antitumor physiological activities . For example, certain sulfonamides have been proven to have good anticancer effects and are currently applied in clinical trials .
Antidiabetic Applications
Sulfonamides also exhibit antidiabetic activities . They can be used in the treatment of diabetes by helping to control blood sugar levels.
Antiviral Applications
Sulfonamides have demonstrated antiviral properties . They can inhibit the replication of certain viruses, making them potentially useful in the treatment of viral infections.
Anti-cancer Applications
In addition to their antitumor properties, sulfonamides have also been found to have anti-cancer activities . They can inhibit the growth of cancer cells and are being studied for their potential use in cancer treatment.
Use in Synthesis of N-Aryl Indoles and Carbazoles
N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide can be used in the synthesis of N-arylated indoles and carbazoles . This is achieved through a base-promoted C-N bond formation via nucleophilic aromatic substitution (SNAr) between chloroarenes or fluoroarenes with indoles and carbazole .
作用机制
Target of Action
CBDivE_012672, also known as N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide, is a compound that primarily targets the endocannabinoid system within the body . This system includes a group of lipid proteins, enzymes, and receptors that are involved in many physiological processes . The compound binds to a wide variety of physiological targets of the endocannabinoid system .
Mode of Action
It is known that cbdive_012672 acts on cannabinoid (cb) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain . The interaction of CBDivE_012672 with its targets results in changes in neurotransmitter release, thereby modulating cognition, pain sensation, appetite, memory, sleep, immune function, and mood among many other bodily systems .
Biochemical Pathways
CBDivE_012672 affects various biochemical pathways through its interaction with the endocannabinoid system. These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2) . CB1 receptors are found in both the central and peripheral nervous systems, with the majority of receptors localized to the hippocampus and amygdala of the brain . The modulation of these pathways by CBDivE_012672 can result in downstream effects such as analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic, neuroprotective, anti-inflammatory, and antioxidant activity .
Pharmacokinetics
The pharmacokinetics of CBDivE_012672, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. These properties are integral to understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of CBDivE_012672’s action are diverse, given its interaction with the endocannabinoid system. It has shown promise as a therapeutic and pharmaceutical drug target, particularly for conditions ranging from anxiety to epilepsy . The compound’s interaction with CB1 and CB2 receptors can lead to changes in neurotransmitter release, thereby affecting various physiological processes .
安全和危害
The safety and hazards associated with similar compounds depend on various factors, including their structure, reactivity, and the conditions under which they are handled. For instance, some compounds may be combustible and pose a risk of fire if not handled properly . Always refer to the Safety Data Sheet (SDS) of the specific compound for detailed safety information .
未来方向
The future directions in the research of similar compounds could involve exploring their potential applications in various fields, such as medicine, agriculture, and materials science. This could involve studying their biological activity, developing new synthesis methods, or investigating their physical and chemical properties .
属性
IUPAC Name |
N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-7-11(2)15(12(3)8-10)20(18,19)17-14-6-4-5-13(16)9-14/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYBILYWXSZYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5647811.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5647814.png)
![1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5647822.png)

![4,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyrimidine](/img/structure/B5647827.png)
![1-isopropyl-4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5647841.png)

![8-methoxy-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5647857.png)
![5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5647865.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5647866.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide](/img/structure/B5647875.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-4-piperidinol](/img/structure/B5647884.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}isonicotinamide hydrochloride](/img/structure/B5647906.png)